N-([3,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenyl)propanamide
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Description
N-([3,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C20H18FN3O and its molecular weight is 335.382. The purity is usually 95%.
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Biological Activity
N-([3,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H19FN4
- Molecular Weight : 336.38 g/mol
- Structural Features :
- Contains a bipyridine moiety, which is known for its ability to chelate metal ions.
- The presence of a fluorophenyl group enhances lipophilicity, potentially impacting bioavailability and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in signaling pathways, particularly those associated with cancer and inflammatory diseases.
- Metal Ion Chelation : The bipyridine structure allows for coordination with metal ions, potentially influencing enzyme activity and stability.
- Receptor Binding : It may interact with various receptors, modulating their activity and downstream signaling cascades.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Antimicrobial Effects : Some derivatives have demonstrated activity against bacterial strains, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Induces apoptosis in various cancer cell lines | |
Anti-inflammatory | Reduces levels of TNF-alpha in vitro | |
Antimicrobial | Effective against Gram-positive bacteria |
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on breast cancer cells, researchers found that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound. Results indicated that it effectively reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This points to its utility in managing inflammatory diseases.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c21-19-6-2-1-4-16(19)7-8-20(25)24-12-15-10-18(14-23-11-15)17-5-3-9-22-13-17/h1-6,9-11,13-14H,7-8,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQBCJNPEMVWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.